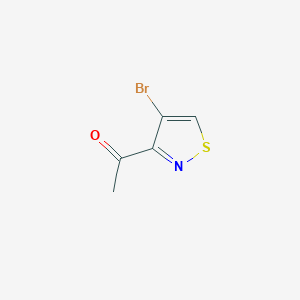
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one is a chemical compound with the molecular formula C5H4BrNOS and a molecular weight of 206.06 g/mol . It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one typically involves the bromination of thiazole derivatives. One common method includes treating 2-bromo-thiazole with butyllithium, followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include butyllithium, acetaldehyde, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromo-1,2-thiazol-3-yl)ethan-1-one can be compared with other thiazole derivatives, such as:
1-(4-Bromo-1,3-thiazol-5-yl)ethan-1-one: Similar in structure but differs in the position of the bromine atom.
2-Bromo-1-(thiophen-2-yl)ethan-1-one: Contains a thiophene ring instead of a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C5H4BrNOS |
|---|---|
Molekulargewicht |
206.06 g/mol |
IUPAC-Name |
1-(4-bromo-1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4BrNOS/c1-3(8)5-4(6)2-9-7-5/h2H,1H3 |
InChI-Schlüssel |
BDPCPUNPWRFOPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NSC=C1Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13584805.png)

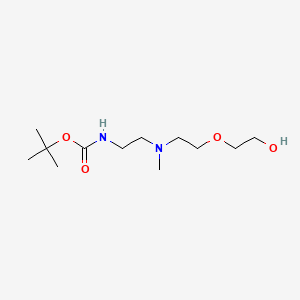


![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
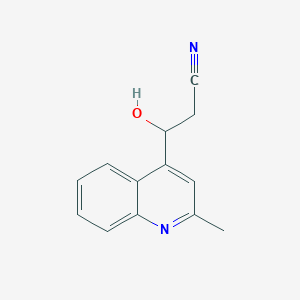
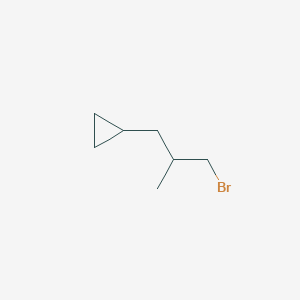


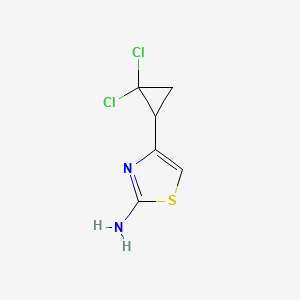
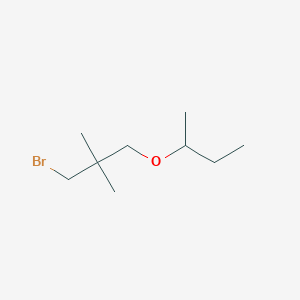
![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
